molecular formula C12H10Cl2N2S B11762960 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine

4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine

Cat. No.: B11762960
M. Wt: 285.2 g/mol
InChI Key: PEOQAEXFMBEPJG-UHFFFAOYSA-N
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Description

4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine is a synthetic organic compound characterized by its pyrimidine core substituted with chloro, benzylthio, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 2-mercapto-4-chloro-6-methylpyrimidine, and a base like potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).

    Procedure: The 4-chlorobenzyl chloride is added to a solution of 2-mercapto-4-chloro-6-methylpyrimidine and potassium carbonate in DMF. The mixture is stirred and heated to the desired temperature for several hours until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. Solvent recovery and recycling, as well as waste minimization strategies, are also implemented to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also be performed to modify the pyrimidine ring or the substituents.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer, infectious diseases, and inflammatory conditions.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and benzylthio groups can enhance binding affinity and specificity to these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-((4-chlorobenzyl)thio)pyridine
  • 4-Chloro-2-((4-chlorobenzyl)thio)-5-methylpyrimidine
  • 4-Chloro-2-((4-chlorobenzyl)thio)-6-ethylpyrimidine

Uniqueness

4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and benzylthio groups on the pyrimidine ring enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C12H10Cl2N2S

Molecular Weight

285.2 g/mol

IUPAC Name

4-chloro-2-[(4-chlorophenyl)methylsulfanyl]-6-methylpyrimidine

InChI

InChI=1S/C12H10Cl2N2S/c1-8-6-11(14)16-12(15-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3

InChI Key

PEOQAEXFMBEPJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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